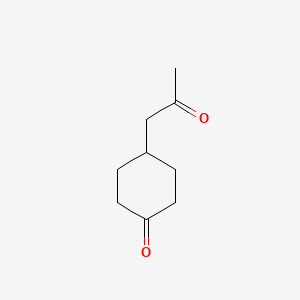

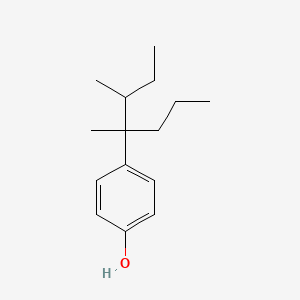

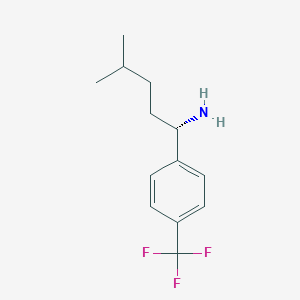

![molecular formula C14H12N2O B3194845 6-Methoxy-2-phenylimidazo[1,2-A]pyridine CAS No. 869583-76-6](/img/structure/B3194845.png)

6-Methoxy-2-phenylimidazo[1,2-A]pyridine

説明

6-Methoxy-2-phenylimidazo[1,2-A]pyridine is a heterocyclic compound with a fused imidazo[1,2-a]pyridine ring system. It has attracted significant interest in medicinal chemistry due to its diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties. Some commercialized drugs containing this imidazo[1,2-a]pyridine unit include Zolpidem (a sedative), Alpidem (an anxiolytic), and Olprione (a heart-failure drug) .

Synthesis Analysis

A solvent- and catalyst-free method for synthesizing imidazo[1,2-a]pyridines has been developed. The key features of this method include being reasonably fast, environmentally benign, and yielding good to excellent results. The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. Notably, this approach avoids harsh reaction conditions, minimizes solvent waste, and eliminates the need for catalyst recovery and disposal .

Molecular Structure Analysis

The molecular structure of this compound consists of a fused imidazo[1,2-a]pyridine ring system, with a methoxy group (–OCH₃) at position 6 and a phenyl group (–C₆H₅) at position 2. The imidazo[1,2-a]pyridine scaffold contributes to its diverse bioactivity .

科学的研究の応用

Breast Cancer Chemotherapy

6-Methoxy-2-phenylimidazo[1,2-a]pyridine derivatives have shown promising activity against breast cancer cells. Studies have demonstrated that these compounds can inhibit cell proliferation, intercalate into DNA, and induce cell death through apoptosis. For instance, a selenylated derivative showed high cytotoxicity against MCF-7 cells and caused a decrease in the number of cells in the G2/M phase of the cell cycle. It also intercalated into DNA and induced apoptosis in cancer cells, highlighting its potential as an antiproliferative agent for breast cancer treatment (Almeida et al., 2018).

Anti-Inflammatory Activity

2-Phenylimidazo[1,2-a]pyridine derivatives, including this compound, have been evaluated for their anti-inflammatory and analgesic activities. These compounds were synthesized and tested to determine their effects on the gastrointestinal tract and their potential as anti-inflammatory agents. Among these compounds, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid showed noteworthy activity (Di Chiacchio et al., 1998).

Melatonin Receptor Ligands

Imidazo[1,2-a]pyridines, including this compound, have been designed as melatonin receptor ligands. These compounds have been synthesized and evaluated for their binding affinities to melatonin receptors. Some of these compounds showed good selectivity and high affinity for melatonin receptors, suggesting their potential application in treating disorders related to melatonin receptor dysregulation (El Kazzouli et al., 2011).

Optical and Electronic Applications

Derivatives of 1,3-diarylated imidazo[1,5-a]pyridine, related to this compound, have been synthesized and characterized for their optical properties. These compounds exhibit absorption and fluorescence spectra with a remarkable Stokes' shift range, indicating potential applications in the development of low-cost luminescent materials for electronic and optical devices (Volpi et al., 2017).

Benzodiazepine Receptor Affinity

Certain 2-phenylimidazo[1,2-a]pyridine compounds have been synthesized and evaluated for their affinity to central and mitochondrial benzodiazepine receptors. These studies are crucial in understanding the pharmacological effects of these compounds and their potential therapeutic applications, particularly in the context of neurological and psychiatric disorders (Schmitt et al., 1997).

作用機序

The specific mechanism of action for 6-Methoxy-2-phenylimidazo[1,2-A]pyridine depends on its bioactivity. For instance, it may function as a cyclin-dependent kinase (CDK) inhibitor, calcium channel blocker, or GABA A receptor modulator. Further studies are needed to elucidate its precise mode of action .

特性

IUPAC Name |

6-methoxy-2-phenylimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-17-12-7-8-14-15-13(10-16(14)9-12)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWHGOLCLZQVGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716739 | |

| Record name | 6-Methoxy-2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869583-76-6 | |

| Record name | 6-Methoxy-2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

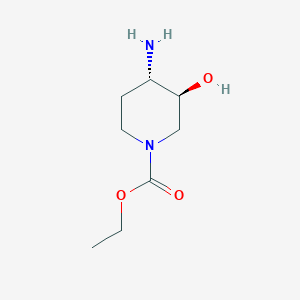

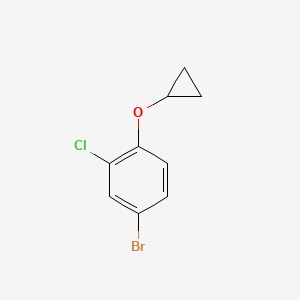

![alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester](/img/no-structure.png)

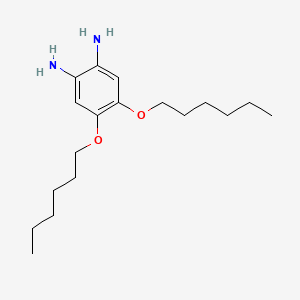

![7-Oxo-7,8,9,10-tetrahydrobenzo[pqr]tetraphene-10-carboxylic acid](/img/structure/B3194822.png)

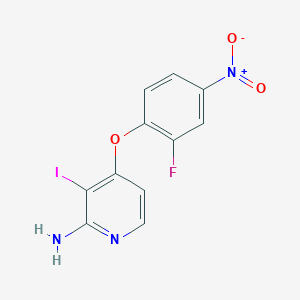

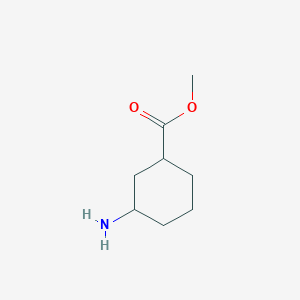

![7-(Bromomethyl)thieno[3,2-D]pyrimidine](/img/structure/B3194868.png)